N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide
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Overview
Description
N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Addition of the 2-ethyl-2-methanesulfonylbutyl group: This can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including computational modeling and experimental assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-2-methanesulfonylbutyl)-6-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-ethyl-2-methanesulfonylbutyl)-6-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-ethyl-2-methanesulfonylbutyl)-6-iodopyridine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
N-(2-ethyl-2-methylsulfonylbutyl)-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-4-13(5-2,20(3,18)19)9-16-12(17)10-6-7-11(14)15-8-10/h6-8H,4-5,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZKBAIIQLINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CN=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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